molecular formula C10H15NO4 B558720 (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid CAS No. 51154-06-4

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Cat. No. B558720
CAS RN: 51154-06-4
M. Wt: 213,23 g/mole
InChI Key: BMIGSRMSSCUMAZ-ZETCQYMHSA-N
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Description

-(S)-1-(Tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (TBCP) is an important organic compound that has a wide range of applications in the scientific research field. It is a carboxylic acid that is used as a protecting group in organic synthesis, as a reagent for the preparation of a variety of compounds, and as a catalyst for a variety of reactions. TBCP is also used in the pharmaceutical industry as a building block for drug synthesis.

Scientific Research Applications

  • Synthesis of N-Heterocycles via Sulfinimines

    • Application: Chiral sulfinamides, including tert-butanesulfinamide, are used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • Method: The tert-butanesulfinamide is used to mediate asymmetric N-heterocycle synthesis via sulfinimines .
    • Results: This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Direct Introduction of the tert-Butoxycarbonyl Group into Organic Compounds

    • Application: Tertiary butyl esters, including tert-butoxycarbonyl, find large applications in synthetic organic chemistry .
    • Method: A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • Results: The resultant flow process was more efficient and versatile compared to the batch .
  • Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides

    • Application: The Boc group is widely used in peptide synthesis for the protection of amino groups .
    • Method: The deprotection of Boc amino acids and peptides can be achieved at high temperatures using a thermally stable ionic liquid .
    • Results: The details of the results or outcomes obtained were not specified in the source .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Application: Chiral sulfinamides, including tert-butanesulfinamide, are used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • Method: The tert-butanesulfinamide is used to mediate asymmetric N-heterocycle synthesis via sulfinimines .
    • Results: This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Direct Introduction of the tert-Butoxycarbonyl Group into Organic Compounds

    • Application: Tertiary butyl esters, including tert-butoxycarbonyl, find large applications in synthetic organic chemistry .
    • Method: A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • Results: The resultant flow process was more efficient and versatile compared to the batch .
  • Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides

    • Application: The Boc group is widely used in peptide synthesis for the protection of amino groups .
    • Method: The deprotection of Boc amino acids and peptides can be achieved at high temperatures using a thermally stable ionic liquid .
    • Results: The details of the results or outcomes obtained were not specified in the source .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIGSRMSSCUMAZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350890
Record name Boc-3,4-Dehydro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

CAS RN

51154-06-4
Record name Boc-3,4-Dehydro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Boc-3-4-dehydro-L-proline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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